

1,2-Diphenoxoethane chemical structure and properties

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Compound of Interest

Compound Name: 1,2-Diphenoxoethane

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An In-depth Technical Guide to **1,2-Diphenoxoethane**: Structure, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of **1,2-diphenoxoethane** (DPE), a significant aromatic ether. It details the molecule's chemical structure, conformational isomers, and physicochemical properties, supported by spectroscopic data. A validated, step-by-step synthesis protocol is presented, elucidating the underlying chemical principles. The guide explores DPE's diverse applications, ranging from an intermediate in polymer and fine chemical manufacturing to its specialized role in the development of activatable drug delivery systems. Safety, handling, and storage protocols are also discussed to ensure its proper use in a research and industrial setting. This document is intended for researchers, chemists, and professionals in drug development seeking a thorough understanding of this versatile compound.

Introduction

1,2-Diphenoxoethane (CAS No. 104-66-5), also known as ethylene glycol diphenyl ether, is a symmetrical aromatic ether characterized by two phenyl groups linked via an ethylene glycol bridge.^{[1][2]} First synthesized in the early 20th century during explorations of ether linkages, DPE has evolved from a laboratory curiosity to a valuable compound in various industrial and research fields.^[1] Its unique combination of thermal stability, low volatility, and selective solubility makes it a compound of interest.^[3] While its applications are diverse, its role as a reagent in creating singlet oxygen-labile linkers for activatable drug delivery systems and

diagnostic probes has garnered significant attention within the pharmaceutical and life sciences sectors.[\[4\]](#)[\[5\]](#)[\[6\]](#)

This guide offers a senior application scientist's perspective on **1,2-diphenoxymethane**, focusing on its core chemical identity, practical synthesis, and functional applications, particularly those relevant to drug development and materials science.

Molecular Structure and Conformation

The chemical structure of **1,2-diphenoxymethane** consists of a central ethane bridge with phenoxy groups (-OC₆H₅) attached to each carbon atom.[\[2\]](#) The molecular formula is C₁₄H₁₄O₂ and it has a molecular weight of approximately 214.26 g/mol .[\[2\]](#)[\[3\]](#)

The flexibility of the central O-C-C-O dihedral angle allows for the existence of two primary conformational isomers: a trans-gauche-trans (tgt) conformer with C₂ symmetry and a trans-trans-trans (ttt) conformer with C_{2h} symmetry.[\[4\]](#)[\[7\]](#) This conformational flexibility can influence the material's bulk properties and its interactions in solution. The molecule is achiral.[\[8\]](#)

Caption: 2D Chemical Structure of **1,2-Diphenoxymethane**.

Physicochemical Properties

1,2-Diphenoxymethane is typically a white to off-white crystalline solid or powder at room temperature.[\[1\]](#)[\[3\]](#) It is thermally stable and possesses low volatility.[\[1\]](#)[\[3\]](#) A summary of its key physical and chemical properties is presented below.

Property	Value	References
CAS Number	104-66-5	[1][2][9]
Molecular Formula	C ₁₄ H ₁₄ O ₂	[1][2][9]
Molecular Weight	214.26 g/mol	[2][3][10]
Appearance	White to off-white crystalline solid/powder	[1][3][11]
Melting Point	94-98 °C	[2][3][5][11]
Boiling Point	341.6 °C at 760 mmHg; 185 °C at 12 mmHg	[1][5]
Density	~1.08 g/cm ³	[1][5]
Solubility	Insoluble in water (~22 mg/L at 25°C)	[1][3][5]
Soluble in organic solvents like ethanol, acetone, chloroform, and methanol		[1][5][11]
Vapor Pressure	0.000158 mmHg at 25°C	[1][5]
Flash Point	~171.8 °C	[2]
Refractive Index	~1.557	[5][7]

Spectroscopic Profile

Spectroscopic analysis is fundamental for the verification of the identity and purity of **1,2-diphenoxymethane**.

- ¹H NMR: The proton NMR spectrum is relatively simple due to the molecule's symmetry. It typically shows a multiplet in the aromatic region (δ ~6.8-7.3 ppm) corresponding to the ten protons of the two phenyl rings. A sharp singlet appears around δ 4.3 ppm, which integrates to four protons, representing the two equivalent methylene (-CH₂-) groups of the ethane bridge.[12][13]

- ^{13}C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons and a single peak for the equivalent methylene carbons of the ethane bridge.
- Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands. Key peaks include C-O-C stretching vibrations for the aryl-alkyl ether around 1240 cm^{-1} and 1040 cm^{-1} , C-H stretching for the aromatic rings just above 3000 cm^{-1} , and C=C stretching vibrations within the aromatic rings in the $1600\text{-}1450\text{ cm}^{-1}$ region.[9]
- Mass Spectrometry (MS): Electron impact mass spectrometry shows a molecular ion peak (M^+) at $\text{m/z} = 214$, corresponding to the molecular weight of the compound. Common fragmentation patterns involve the cleavage of the ether bonds.[9]

Synthesis and Purification

The most common and reliable method for synthesizing **1,2-diphenoxymethane** is a variation of the Williamson ether synthesis, which involves the reaction of a phenoxide with a suitable dihaloalkane. A robust protocol involves the reaction between phenol and 1,2-dibromoethane under basic conditions.[1] An alternative high-yield method utilizes a copper-catalyzed reaction between a halobenzene and ethylene glycol.[7][14]

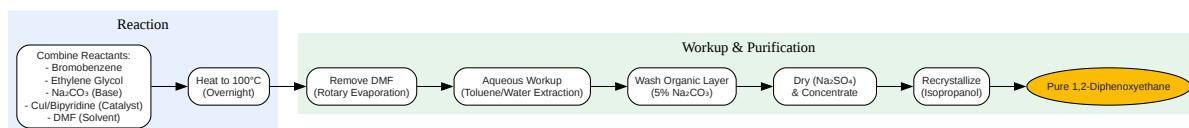
Experimental Protocol: Copper-Catalyzed Synthesis

This protocol is adapted from a high-yield procedure and is chosen for its efficiency and purity of the final product.[5][14] The causality behind the choice of reagents is critical: bromobenzene is a readily available starting material, ethylene glycol serves as the ethane bridge, sodium carbonate acts as an inexpensive and effective base, and the cuprous iodide/2,2'-bipyridine system forms the active catalyst for this Ullmann-type condensation. Dimethylformamide (DMF) is selected as the solvent due to its high boiling point and ability to dissolve both organic and inorganic reagents.

Step-by-Step Methodology:

- Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and reflux condenser, charge bromobenzene (15.7 g, 100 mmol), dimethylformamide (DMF, 47 mL), sodium carbonate (12.7 g, 120 mmol), cuprous iodide (1.9 g, 10 mmol), 2,2'-bipyridine (1.87 g, 12 mmol), and ethylene glycol (7.4 g, 120 mmol).[14]

- Reaction Execution: Stir the reaction mixture vigorously and heat to 100 °C. Maintain this temperature overnight to ensure the reaction goes to completion.[14]
- Solvent Removal: After cooling the mixture to room temperature, remove the DMF solvent under reduced pressure using a rotary evaporator.[14]
- Aqueous Workup: To the resulting residue, add deionized water (100 mL) and toluene (100 mL). Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with toluene (100 mL per extraction).[14]
- Washing: Combine all organic layers and wash sequentially with a 5% aqueous sodium carbonate solution to remove any unreacted phenol or acidic byproducts.[5][14]
- Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate by rotary evaporation to yield the crude product.[14]
- Purification: Recrystallize the crude solid from isopropanol. This step is crucial for removing impurities and obtaining a high-purity final product. Dry the resulting crystals under vacuum to yield pure **1,2-diphenoxymethane** (typical yield: 91-94%).[5][14]

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Caption: Workflow for the Copper-Catalyzed Synthesis of **1,2-Diphenoxymethane**.

Applications in Research and Drug Development

While **1,2-diphenoxylethane** has broad industrial applications as a heat transfer fluid, a solvent, and a sensitizer for thermal paper, its utility in advanced scientific research is particularly noteworthy.[1][11]

- Polymer Science: It serves as an intermediate or additive in the synthesis of high-performance polymers like epoxy resins, polycarbonates, and polyimides, where it enhances thermal stability and mechanical properties.[3][15]
- Fine Chemical Synthesis: As a stable building block, DPE is a precursor in the synthesis of more complex molecules, including some pharmaceutical intermediates and fragrance compounds.[1][15][16]
- Drug Delivery and Diagnostics: The most compelling application for the target audience is its use as a reagent for creating activatable delivery compounds.[4][5] These systems incorporate singlet oxygen-labile linkers. A drug or diagnostic agent can be attached to this linker, remaining "caged" and inactive. Upon exposure to a specific stimulus (like light in photodynamic therapy) that generates singlet oxygen, the linker cleaves, releasing the active payload precisely at the target site. This strategy enhances therapeutic efficacy and minimizes off-target side effects, a cornerstone of modern drug development.[5][6]

Safety and Handling

Comprehensive toxicological data on **1,2-diphenoxylethane** are limited.[1] However, based on its chemical class, standard laboratory precautions are warranted.

- Exposure Control: Use in a well-ventilated area or with local exhaust ventilation to minimize dust or vapor inhalation.[3] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3][17]
- Potential Hazards: May cause mild irritation to the eyes, skin, and respiratory tract upon contact or inhalation.[1][18] It is classified as hazardous to the aquatic environment with long-lasting effects.[2][9]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from direct sunlight and incompatible substances such as strong oxidizing agents and concentrated acids.[1][18]

- Spills and Disposal: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[18][17] All disposal must be in accordance with local, state, and federal regulations. Avoid release into the environment.[17]

Conclusion

1,2-Diphenoxylethane is a structurally elegant and functionally versatile molecule. Its well-defined chemical and physical properties, combined with straightforward, high-yield synthesis routes, make it a reliable compound for both industrial and research applications. For scientists in drug development and materials science, DPE offers significant potential as a stable molecular scaffold and a key reagent in the construction of advanced, stimulus-responsive systems. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full capabilities in the laboratory and beyond.

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